2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

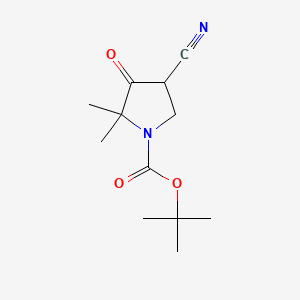

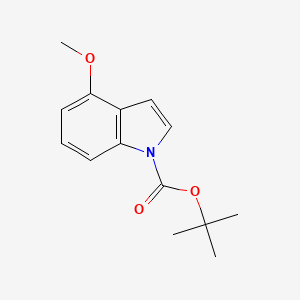

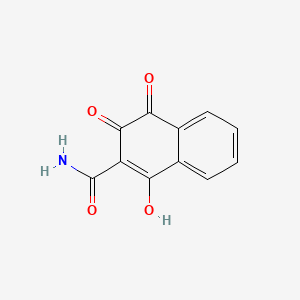

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .

Synthesis Analysis

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis

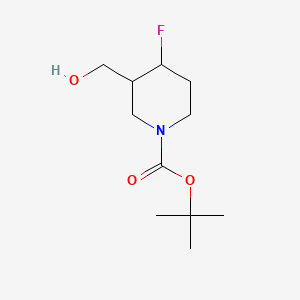

The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumoral Properties

“2-Carbamoyl-3-hydroxy-1,4-naphthoquinone” is a derivative of naphthoquinones, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . They have been reported to have antimicrobial and antitumoral properties . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Production of Reactive Oxygen Species (ROS)

2-Hydroxy-1,4-naphthoquinone has been found to stimulate the production of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis.

Synthesis of Biologically Active Molecules and Materials

Due to its unique chemical composition, 2-Hydroxy-1,4-naphthoquinone has been utilized for over a century as a starting material for the synthesis of numerous biologically active molecules and materials .

Use in Organic Synthesis Processes

The various characteristics of 2-Hydroxy-1,4-naphthoquinone have been widely used in organic synthesis processes . It plays a vital role in the construction of various molecular frameworks .

Preparation of Decorative Hair and Skin Dyes

2-Hydroxy-1,4-naphthoquinone is used for preparing decorative hair and skin dyes . It imparts a red-orange color .

Antioxidant Effects

2-Hydroxy-1,4-naphthoquinone also demonstrates antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Suppression of Hydrogen Peroxide and Superoxide Radical Anion Formation

It has been found to suppress the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions . This property could be beneficial in the treatment of diseases where oxidative stress plays a role.

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 2C3H1,4NQ are likely to be those involved in DNA replication and transcription, given its potential inhibition of topoisomerases . Downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

It is soluble in various organic solvents, suggesting it may have good bioavailability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)